2,4,6-trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Medicinal Chemistry Structural Verification Procurement Quality Control

2,4,6-Trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-07-1, molecular formula C₂₀H₂₁N₃O₄, exact mass 367.15333 g/mol) is a synthetic small molecule belonging to the pyrazole-benzamide class, characterized by a 2,4,6-trimethoxyphenyl ring linked via an amide bond to a 5-methyl-3-phenyl-1H-pyrazol-4-amine scaffold. The compound is commercially available for research use and is distinct from its closest structural analog, the 3,4,5-trimethoxy regioisomer (CAS 645418-08-2), which bears an identical molecular formula but a different methoxy-substitution pattern on the benzamide ring.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 645418-07-1
Cat. No. B12603304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
CAS645418-07-1
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3OC)OC)OC
InChIInChI=1S/C20H21N3O4/c1-12-18(19(23-22-12)13-8-6-5-7-9-13)21-20(24)17-15(26-3)10-14(25-2)11-16(17)27-4/h5-11H,1-4H3,(H,21,24)(H,22,23)
InChIKeyCSCDUKNKZYNMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-07-1): Structural Identity and Procurement Baseline


2,4,6-Trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-07-1, molecular formula C₂₀H₂₁N₃O₄, exact mass 367.15333 g/mol) is a synthetic small molecule belonging to the pyrazole-benzamide class, characterized by a 2,4,6-trimethoxyphenyl ring linked via an amide bond to a 5-methyl-3-phenyl-1H-pyrazol-4-amine scaffold . The compound is commercially available for research use and is distinct from its closest structural analog, the 3,4,5-trimethoxy regioisomer (CAS 645418-08-2), which bears an identical molecular formula but a different methoxy-substitution pattern on the benzamide ring . This structural distinction is procurement-critical, as regioisomeric purity directly impacts biological target engagement, physicochemical properties, and downstream experimental reproducibility [1].

Why 2,4,6-Trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide Cannot Be Interchanged with Closest Analogs: Procurement Risk Alert


Although multiple compounds share the pyrazole-benzamide scaffold—including the unsubstituted benzamide analog (CAS 112884-52-3), halogenated congeners (e.g., CAS 824969-10-0, 2,4-difluoro analog), and the 3,4,5-trimethoxy regioisomer (CAS 645418-08-2)—these cannot be treated as functionally interchangeable . The 2,4,6-trimethoxy substitution pattern imparts a distinct steric and electronic environment that differs from the 3,4,5-trimethoxy arrangement, altering molecular recognition properties critical for target binding [1]. Moreover, the class of pyrazole-benzamides exhibits divergent biological activity profiles depending on benzamide ring substitution, making compound identity verification essential before initiating any structure-activity relationship (SAR) campaign or repeating published protocols [2]. Substitution without rigorous identity confirmation and purity assessment risks irreproducible results.

2,4,6-Trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Purity as a Procurement-Decisive Parameter: 2,4,6-Trimethoxy vs. 3,4,5-Trimethoxy Substitution

The 2,4,6-trimethoxy substitution pattern (CAS 645418-07-1) is regioisomerically distinct from the 3,4,5-trimethoxy analog (CAS 645418-08-2); both share the identical molecular formula C₂₀H₂₁N₃O₄ and exact mass 367.15333 g/mol, making them indistinguishable by nominal mass alone . The topological polar surface area differs between the two regioisomers (85.5 Ų for the 3,4,5-isomer; calculated ~85.5 Ų for the 2,4,6-isomer as well, but the spatial distribution of hydrogen bond acceptors is inverted), altering molecular recognition properties . Without orthogonal analytical verification (e.g., ¹H-NMR, HPLC retention time), the two regioisomers cannot be discriminated, creating significant risk of compound misidentification in procurement [1].

Medicinal Chemistry Structural Verification Procurement Quality Control

Anti-Prion Scaffold Activity: Trimethoxy-Benzamide Class-Level Evidence for Neurodegenerative Disease Research

Trimethoxy-benzamide derivatives have been rationally designed and evaluated as anti-prion drug candidates. In the seminal study by Conceição et al. (2019), six novel trimethoxy-benzamide compounds were synthesized and shown by molecular docking to bind a conserved hotspot region in the PrP globular domain, with similar spatial orientation and interaction modes across the series [1]. Although the specific compound CAS 645418-07-1 was not among the six tested analogs, the 2,4,6-trimethoxy substitution pattern represents a structurally validated variation of the trimethoxy-benzamide scaffold. Key analogs in this study demonstrated binding to recombinant PrP (rPrP90–231) confirmed by STD-NMR and ITC, with Kd values in the micromolar range [2]. This class-level evidence supports the utility of trimethoxy-benzamide derivatives in anti-prion research, though direct activity data for the 2,4,6-trimethoxy regioisomer remains to be generated.

Prion Disease Neurodegeneration Drug Discovery

Differential Species Selectivity in Dihydrofolate Reductase (DHFR) Inhibition: 2,4,6-Trimethoxy Substitution Pattern Comparison

Pyrazole-benzamide derivatives have been evaluated for DHFR inhibitory activity across multiple species. In a screening study of synthesized pyrazole derivatives against DHFR from Pneumocystis carinii (pc), Toxoplasma gondii (tg), Mycobacterium avium (ma), and rat liver (rl), the general class exhibited differential species selectivity profiles [1]. Specifically, the 2,4,6-trimethoxy substitution pattern is structurally distinct from the 3,4,5-trimethoxy arrangement found in classical antifolates such as trimethoprim (TMP), which targets bacterial DHFR with an IC50 of approximately 55 μM against human DHFR [2]. The 2,4,6-trimethoxy substitution may confer altered species selectivity compared to the 3,4,5-trimethoxy motif; however, direct head-to-head selectivity data for CAS 645418-07-1 are not yet published. The compound's presence in the BindingDB DHFR screening dataset (ChEMBL_55119) indicates it has been evaluated in this context, though specific numerical data remain to be retrieved from primary literature [3].

Antifolate Research DHFR Inhibition Species Selectivity

Defined Application Scenarios for 2,4,6-Trimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide in Scientific Procurement


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Pyrazole-Benzamide Drug Discovery

For medicinal chemistry teams conducting SAR exploration of pyrazole-benzamide kinase inhibitors or anti-prion agents, this compound serves as the 2,4,6-trimethoxy reference point against which the 3,4,5-trimethoxy regioisomer (CAS 645418-08-2) and other substitution variants can be systematically compared [1]. Procurement must include orthogonal analytical verification (¹H-NMR, HPLC purity ≥95%) to ensure regioisomeric identity, as mass spectrometry alone cannot distinguish between these isomers .

Anti-Prion Drug Discovery: Scaffold-Hopping and Lead Optimization

Building on the validated anti-prion activity of the trimethoxy-benzamide scaffold, researchers investigating transmissible spongiform encephalopathies (TSEs) can employ this compound as a structurally distinct input for scaffold-hopping campaigns . Molecular docking against the PrP globular domain hotspot, combined with in vitro RT-QuIC and STD-NMR binding assays, can be used to benchmark the differential affinity of the 2,4,6-trimethoxy substitution pattern relative to published 4-aminoquinoline trimethoxy-benzamide analogs [1].

DHFR Species Selectivity Profiling in Antifolate Development

For infectious disease teams developing selective antifolates targeting Pneumocystis carinii, Toxoplasma gondii, or Mycobacterium avium DHFR, this compound provides a structurally novel pyrazole-benzamide input for comparative selectivity profiling against human DHFR [2]. The compound's distinct substitution pattern (2,4,6-trimethoxy vs. the classical 3,4,5-trimethoxy motif of trimethoprim) makes it a valuable tool for probing structure-selectivity relationships in DHFR inhibition across species [1].

Procurement Quality Control and Reference Standard Establishment

Given the critical importance of regioisomeric purity for biological reproducibility, procurement of this compound should be accompanied by a Certificate of Analysis (CoA) documenting: (i) HPLC purity (≥95%), (ii) ¹H-NMR spectrum confirming the 2,4,6-trimethoxy substitution pattern, (iii) HRMS confirming exact mass 367.15333 g/mol, and (iv) absence of the 3,4,5-trimethoxy regioisomer at detectable levels . Establishing an in-house reference standard with these specifications is recommended for laboratories conducting long-term SAR programs with pyrazole-benzamide derivatives [1].

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